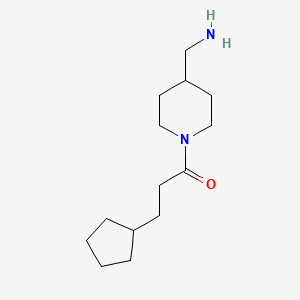
1-(4-(氨基甲基)哌啶-1-基)-3-环戊基丙-1-酮
描述
1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经药理学
哌啶衍生物以其神经药理学特性而闻名。它们可以作为靶向中枢神经系统 (CNS) 药物的构建块。 这种特殊的化合物由于能够穿过血脑屏障并与神经受体相互作用,因此可能参与合成治疗阿尔茨海默病和帕金森病等神经退行性疾病的潜在疗法 .
心血管治疗
连接到哌啶环的氨基甲基对于心血管药物的开发至关重要。 它可以作为作用于与心脏病相关各种途径的化合物的先驱,可能导致治疗高血压和心律不齐等疾病的新疗法 .
抗菌剂
对哌啶衍生物的研究表明,在开发新的抗菌剂方面具有希望。 像 1-(4-(氨基甲基)哌啶-1-基)-3-环戊基丙-1-酮这样的化合物的结构灵活性允许创建能够对抗耐药菌株和其他病原体的分子 .
肿瘤学
在肿瘤学领域,哌啶衍生物因其作为化疗剂的潜力而被探索。 该化合物的结构可以被修饰以靶向特定的癌细胞,最大程度地减少对健康细胞的损害并提高癌症治疗的疗效 .
镇痛剂
哌啶结构的修饰导致了镇痛剂的开发。 该化合物可用于合成新的止痛药物,为阿片类药物提供替代方案,从而可能降低依赖性和副作用的风险 .
抗炎药
哌啶衍生物因其抗炎特性而被研究。 该化合物及其独特的官能团可能是创建更有效、更安全的抗炎药物的关键,用于治疗关节炎等慢性疾病 .
作用机制
Target of Action
The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By targeting this enzyme, the compound can influence cell proliferation and survival.
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 affects the cell cycle control and DNA damage response pathways . Downstream effects may include halted cell cycle progression, induction of apoptosis, and increased sensitivity to DNA-damaging agents.
Result of Action
The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . These changes could lead to cell death, particularly in cancer cells that rely on Chk1 for survival.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one . For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could impact its binding to Serine/threonine-protein kinase Chk1.
生化分析
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to be crucial in drug design and pharmacological applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one, can affect the activity of various kinases and transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, it can bind to DNA or RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that piperidine derivatives can have threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome . Exceeding this threshold can result in toxic effects, including organ damage and altered physiological functions.
Metabolic Pathways
1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is essential for its function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments.
属性
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-11-13-7-9-16(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHRCZGNJYMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


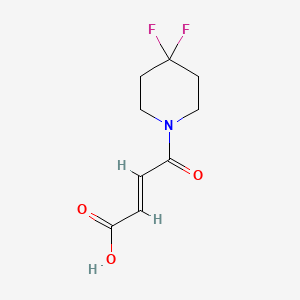
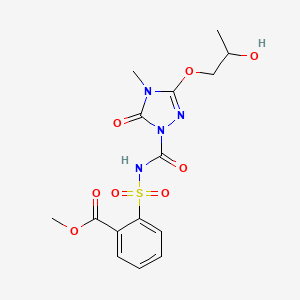

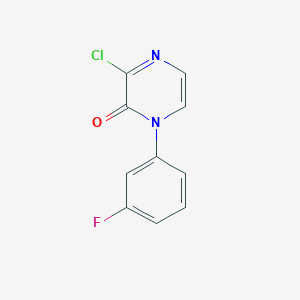


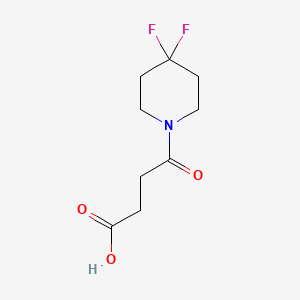
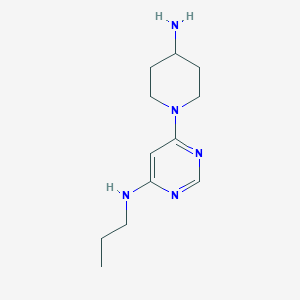
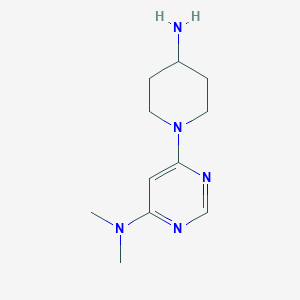

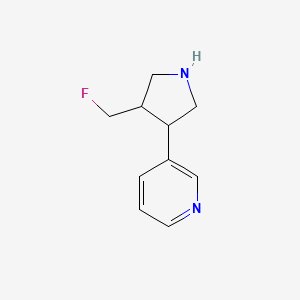

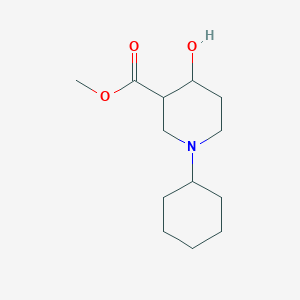
![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)
